

# An In-depth Technical Guide to 2-(1-Cyclohexen-1-yl)pyridine

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## Compound of Interest

Compound Name: 2-(1-Cyclohexen-1-yl)pyridine

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## Introduction

**2-(1-Cyclohexen-1-yl)pyridine** is a heterocyclic compound featuring a pyridine ring substituted with a cyclohexenyl group at the 2-position. This molecule holds interest for researchers in organic synthesis and medicinal chemistry due to the combined electronic properties of the electron-deficient pyridine ring and the reactive cyclohexene moiety. Pyridine derivatives are integral to the development of a wide array of pharmaceuticals, agrochemicals, and functional materials. This document provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, and analytical characterization of **2-(1-Cyclohexen-1-yl)pyridine**, serving as a technical resource for its application in research and development.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-(1-Cyclohexen-1-yl)pyridine** is presented below. The data has been compiled from various chemical suppliers and databases. It is important to note that some values, such as the boiling point, may vary depending on the experimental conditions.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>13</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	159.23 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[3]</a>
Boiling Point	268.2 °C at 760 mmHg 155 °C at 31 Torr	<a href="#">[1]</a> <a href="#">[5]</a>
Density	1.026 - 1.033 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[5]</a>
pKa (Predicted)	5.96 ± 0.19	<a href="#">[5]</a>
Flash Point	113.5 °C	<a href="#">[1]</a>
Solubility	Soluble in organic solvents	<a href="#">[3]</a>

Note: Experimental data for melting point and logP were not available in the searched literature.

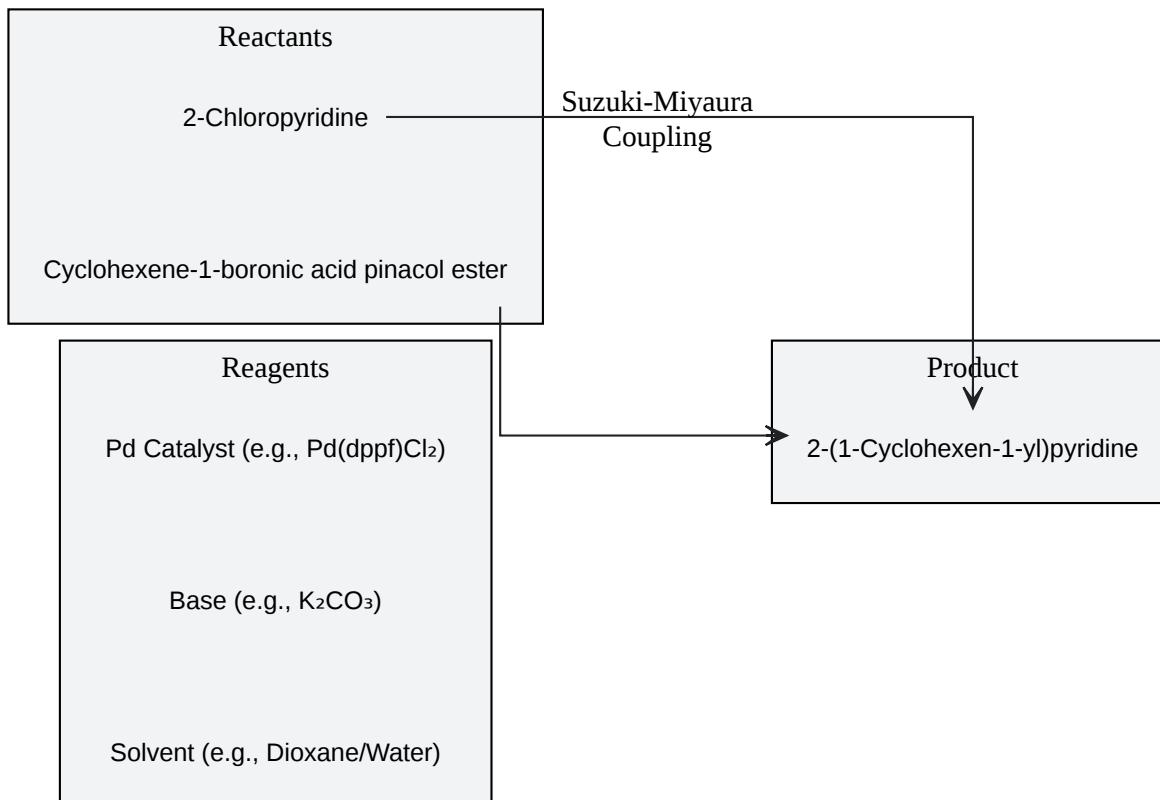
## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(1-Cyclohexen-1-yl)pyridine** is not extensively documented in publicly available literature, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction would involve the coupling of a pyridine electrophile with a cyclohexenylboron derivative.

## Proposed Synthesis: Suzuki-Miyaura Coupling

A potential synthetic pathway for **2-(1-Cyclohexen-1-yl)pyridine** is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloropyridine with cyclohexene-1-boronic acid pinacol ester.

Reaction Scheme:

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Caption: Proposed Suzuki-Miyaura synthesis of **2-(1-Cyclohexen-1-yl)pyridine**.

Detailed Experimental Protocol (General Procedure):

The following is a generalized protocol based on standard Suzuki-Miyaura coupling procedures for similar substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) would be necessary to achieve the best results.

- Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 eq), cyclohexene-1-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd}(\text{dppf})\text{Cl}_2$ , 0.02-0.05 eq), and a base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0-3.0 eq).

- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).
- Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **2-(1-Cyclohexen-1-yl)pyridine**.

## Analytical Characterization

The structural confirmation of the synthesized **2-(1-Cyclohexen-1-yl)pyridine** would rely on a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and cyclohexene moieties. The protons on the pyridine ring would appear in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The vinylic proton on the cyclohexene ring would likely resonate in the range of  $\delta$  5.5-6.5 ppm. The allylic and aliphatic protons of the cyclohexene ring would appear further upfield.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms in the molecule. The carbons of the pyridine ring would be observed in the aromatic region (typically  $\delta$  120-150 ppm), while the  $\text{sp}^2$  carbons of the cyclohexene double bond would also be in this range. The  $\text{sp}^3$  carbons of the cyclohexene ring would appear at higher field.

## Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected vibrational bands include:

- C-H stretching vibrations for the aromatic pyridine ring and the aliphatic/vinylic C-H bonds of the cyclohexene ring (around 3000-3100 cm<sup>-1</sup>).
- C=C and C=N stretching vibrations in the region of 1400-1650 cm<sup>-1</sup>.<sup>[6]</sup>
- C-H bending vibrations.

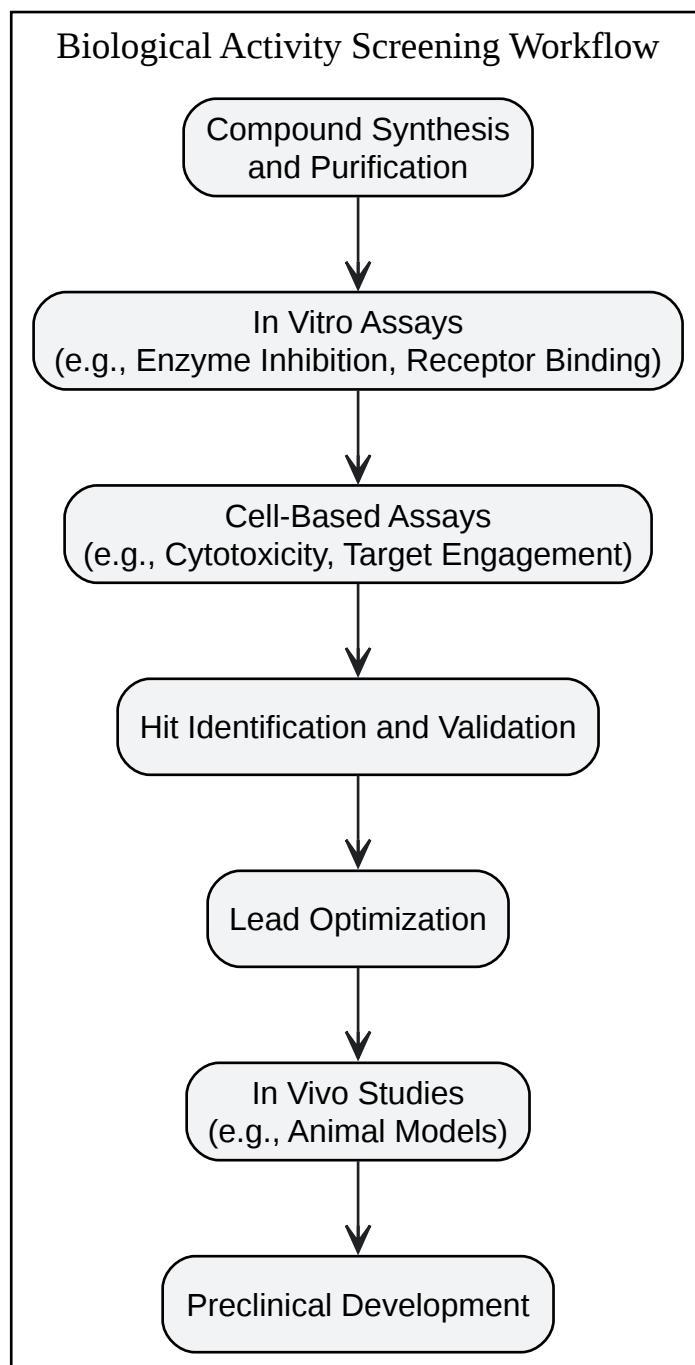
## Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of 159.23 g/mol. Fragmentation would likely involve cleavage of the bond between the two rings and fragmentation within the cyclohexene ring.

## Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for **2-(1-Cyclohexen-1-yl)pyridine**. The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.<sup>[7][8]</sup> The incorporation of a cyclohexene ring may influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Given the lack of specific biological data for **2-(1-Cyclohexen-1-yl)pyridine**, a diagram of a signaling pathway cannot be provided at this time. Further research is required to elucidate the pharmacological profile of this compound. A general workflow for screening the biological activity of a novel compound is presented below.



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Caption: A generalized workflow for the screening and development of a novel chemical entity.

## Conclusion

**2-(1-Cyclohexen-1-yl)pyridine** is a readily synthesizable molecule with potential applications in various fields of chemical research. This technical guide provides a summary of its known physicochemical properties and outlines a practical approach to its synthesis and characterization. The lack of data on its biological activity highlights an opportunity for further investigation. Researchers and drug development professionals are encouraged to explore the potential of this and similar substituted pyridines in the quest for novel therapeutic agents and functional materials.

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